N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 3,5-dimethylphenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure .Scientific Research Applications
- Researchers have explored the pharmacological properties of this compound. It exhibits promising analgesic and anti-inflammatory effects, making it a potential candidate for pain management .
- Additionally, the compound has been docked with Ampicillin-CTX-M-15, showing good binding interactions with targeted amino acids . Such studies contribute to drug discovery and design.
- The synthesis and characterization of this compound have been studied using single crystal XRD analysis. Various intermolecular interactions, including hydrogen bonding and π-ring interactions, stabilize its supramolecular assembly .
- Hirshfeld surface analysis provides insights into the supramolecular arrangement of this compound .
- Quantum parameters of the prepared compound have been investigated using the Def2-SVPD basis set and the B3LYP hybrid method. Theoretical calculations align well with experimental data .
- HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) orbitals have been analyzed, revealing their locations within the molecule .
- While the compound shows potential pharmacological effects, it’s essential to consider its safety. N-(3,5-Dimethylphenyl)acetamide has been associated with genotoxicity, causing mutations in DNA and chromosomes. It’s also an hallucinogenic drug acting as a serotonin antagonist .
- 4-Aminoantipyrine, a precursor to this compound, has been widely used in synthetic chemistry. Its derivatives have contributed to dye and pigment preparation, analytical reagents, and chemo-sensors .
- Schiff base derivatives and thiourea derivatives of 4-aminoantipyrine have been synthesized, expanding its applications .
Medicinal Chemistry and Drug Design
Supramolecular Chemistry and Crystallography
Quantum Chemistry and Computational Modeling
Biological Activity and Health Implications
Synthetic Chemistry and Derivatives
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQHKTXSWYBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.